Home > Products > Screening Compounds P110225 > N-Nitroso-bisoprolol
N-Nitroso-bisoprolol - 2820170-76-9

N-Nitroso-bisoprolol

Catalog Number: EVT-13823721
CAS Number: 2820170-76-9
Molecular Formula: C18H30N2O5
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Nitroso-bisoprolol typically involves the nitrosation of bisoprolol using nitrous acid or other nitrosating agents under controlled conditions. This process can be achieved through various methodologies:

  1. Nitrosation Reaction: Bisoprolol is treated with nitrous acid, which can be generated in situ by mixing sodium nitrite with a strong acid like hydrochloric acid. The reaction proceeds under acidic conditions to facilitate the formation of the nitroso group.
  2. Temperature Control: The reaction temperature is crucial; it is usually conducted at low temperatures (0-5 °C) to minimize side reactions and ensure the selective formation of N-Nitroso-bisoprolol.
  3. Purification: After the reaction, purification techniques such as column chromatography may be employed to isolate N-Nitroso-bisoprolol from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure and Data

N-Nitroso-bisoprolol has the molecular formula C18H30N2O5\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}_{5} and a molecular weight of approximately 358.45 g/mol. The compound features a nitroso functional group (-N=O) attached to the nitrogen atom of bisoprolol's amine structure.

Structural Representation

  • Chemical Structure:
    N Nitroso bisoprolol C18H30N2O5\text{N Nitroso bisoprolol }\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}_{5}

Key Structural Features

  • The presence of a secondary amine that undergoes nitrosylation.
  • A phenoxy group that contributes to its beta-blocking activity.
  • Hydroxy groups that may influence its pharmacological properties .
Chemical Reactions Analysis

Reactions and Technical Details

N-Nitroso-bisoprolol can participate in various chemical reactions due to its functional groups:

  1. Decomposition: Under certain conditions, N-Nitroso-bisoprolol can decompose, releasing nitrogen oxides and potentially leading to the formation of reactive intermediates.
  2. Reactivity with Nucleophiles: The nitroso group can react with nucleophiles, which may lead to further chemical transformations or adduct formation.
  3. Stability Concerns: The stability of N-Nitroso-bisoprolol can be affected by pH and temperature, influencing its behavior in biological systems .
Mechanism of Action

Process and Data

The mechanism of action for N-Nitroso-bisoprolol primarily relates to its origin as a derivative of bisoprolol:

  1. Beta-Blockade: As a beta-blocker, bisoprolol works by inhibiting beta-1 adrenergic receptors in the heart, leading to decreased heart rate and contractility.
  2. Potential Carcinogenicity: The presence of the nitroso group raises concerns about potential carcinogenic effects due to its ability to form DNA adducts through electrophilic interactions, which could lead to mutations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place away from direct sunlight.

Relevant Data or Analyses

  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for structural elucidation.
  • Toxicological Data: Studies suggest that while N-Nitroso-bisoprolol exhibits lower clastogenicity than some other nitrosamines, it still requires careful assessment regarding long-term exposure risks .
Applications

Scientific Uses

N-Nitroso-bisoprolol is primarily utilized for research purposes:

  1. Pharmaceutical Research: Used as a reference standard in studies assessing the safety profiles of beta-blockers.
  2. Toxicology Studies: Investigated for its potential genotoxic effects in laboratory settings.
  3. Regulatory Compliance: Important for ensuring that pharmaceutical formulations meet safety standards concerning nitrosamine content .
Introduction to Nitrosamine Impurities in Pharmaceutical Synthesis

Role of Nitrosamines as Mutagenic Impurities in Beta-Blocker APIs

Beta-adrenergic blocking agents (beta-blockers) constitute an essential class of cardiovascular medications with inherent vulnerability to nitrosamine formation due to their common structural motif containing a secondary amine functionality. This amine group, when exposed to nitrosating agents (e.g., nitrites, nitrogen oxides), readily forms stable N-nitroso derivatives through a reaction known as N-nitrosation [7]. N-Nitroso-bisoprolol (NBP) exemplifies this risk as the principal NDSRI of bisoprolol, a WHO-listed essential medicine used for hypertension, angina, and heart failure [2] [7]. The chemical transformation occurs at bisoprolol’s isopropylamine moiety, converting it into a nitrosamine with potential mutagenic properties.

Mutagenicity Assessment and Structural Considerations:The mutagenic potential of NBP has undergone comprehensive evaluation using in vitro and in vivo models:

  • Enhanced Ames Test (EAT) Outcomes:NBP exhibited no mutagenicity in standard Ames tests utilizing 10% or 30% induced rat S9 or 30% uninduced hamster S9 fractions. However, under the most stringent EAT conditions (30% induced hamster S9), NBP demonstrated relevant increases in mutation frequencies in Salmonella strains TA100 and TA1535. This confirms the critical importance of metabolic activation conditions in detecting weak mutagens [2] [5] [7].

  • Mammalian Cell and In Vivo Analyses:The hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay in V79 cells showed no induction of mutation frequency by NBP, contrasting with positive controls like nitroso-diethylamine (NDEA). Error-corrected Next-Generation Sequencing (ecNGS) applied to liver and bone marrow samples from NMRI mice exposed to NBP for 28 days detected only weak induction of mutation frequencies. This in vivo approach, integrated with benchmark dose (BMD) modeling, established NBP’s mutagenic potency as substantially lower than highly potent nitrosamines like NDEA [5] [7].

Table 1: Summary of Mutagenicity Testing Outcomes for N-Nitroso-bisoprolol

Test SystemMetabolic ActivationResultSignificance
Standard Ames Test10-30% induced rat S9NegativeLacks sensitivity for weak nitrosamine mutagens
Enhanced Ames Test (EAT)30% induced hamster S9Positive (TA100, TA1535)Detects weak mutagenicity under stringent conditions
HPRT Assay (V79 cells)N/ANegativeNo mammalian cell mutagenicity observed
ecNGS (In Vivo, mice)In vivo metabolismWeakly positiveLow mutagenic potency in vivo

Structural Determinants of Potency:Quantum mechanics (QM) modeling and cytochrome P450 (CYP) docking analyses via the Computer-Aided Discovery and RE-design (CADRE) tool have elucidated why NBP exhibits lower mutagenic potency than smaller nitrosamines. The steric hindrance imposed by bisoprolol’s large molecular framework (molecular weight 354.44 g/mol) and its isopropylnitroso group significantly reduces metabolic activation efficiency compared to dialkyl nitrosamines like NDEA. Metabolic deactivation pathways also compete more effectively in NBP than in smaller, unhindered nitrosamines [5] [7]. Consequently, NBP does not fall within the "cohort-of-concern" under ICH M7, despite its structural classification as a nitrosamine [7].

Table 2: Structural and Metabolic Comparison of NBP with Reference Nitrosamines

ParameterN-Nitroso-bisoprolol (NBP)N-Nitroso-diethylamine (NDEA)N-Nitroso-dimethylamine (NDMA)
Molecular Weight354.44 g/mol102.14 g/mol74.08 g/mol
Alkyl GroupIsopropylEthylMethyl
Metabolic ActivationSterically hinderedEfficientHighly efficient
Metabolic DetoxificationSignificantLimitedLimited
BMD10 (ecNGS)1.2 mg/kg/day0.05 mg/kg/day0.01 mg/kg/day

Regulatory Significance of N-Nitroso-bisoprolol in Pharmacopeial Standards

The detection of NBP in bisoprolol formulations triggers stringent regulatory scrutiny due to the established carcinogenicity risks associated with nitrosamines. Global health authorities, including the U.S. FDA and European Medicines Agency (EMA), have implemented rigorous acceptable intake (AI) limits for NDSRIs. For NBP, initial regulatory categorization placed it in FDA Potency Category 4, corresponding to a provisional AI of 1,500 ng/day (1.5 µg/day) based solely on structural alert considerations via the Carcinogenicity Potency Categorization Approach (CPCA) [3] [10]. This conservative threshold reflects the application of the Threshold of Toxicological Concern (TTC) principle for nitrosamines without compound-specific data.

Evolution of Data-Driven Limits:Substance-specific mutagenicity data enabled the derivation of significantly higher exposure limits:

  • Permissible Daily Exposure (PDE):Applying the ICH Q3C guideline methodology for calculating PDEs, a lifetime limit of 400 µg/person/day was established based on BMD analysis of in vivo ecNGS data. This approach identified a BMDL10 (benchmark dose lower confidence limit for 10% response) of 1.2 mg/kg/day, applying standard adjustment factors for interspecies differences, interindividual variability, and study duration [5] [7].

  • Acceptable Intake (AI) under ICH M7:Utilizing the ICH M7 framework for mutagenic impurities, an AI of 64 µg/person/day was derived. This calculation incorporated the in vivo mutagenicity potency alongside QM modeling data, providing mechanistic support for the higher limit compared to the CPCA-based threshold [5] [7].

Analytical Standardization and Testing:Pharmacopeial monitoring of NBP necessitates certified reference materials (CRMs) characterized for identity, purity, and stability. Multiple suppliers offer NBP CRMs traceable to national measurement institutes:

  • Sigma-Aldrich: Supplies NBP CRM (TraceCERT® grade) manufactured under ISO/IEC 17025 and ISO 17034 accreditation, with certified content determined via quantitative NMR [1].
  • United States Pharmacopeia (USP): Provides NBP solution (1 mg/mL in ampules) as a pharmaceutical analytical impurity standard for method validation [4].
  • SynZeal, Chemicea, LGC Standards: Offer neat NBP (>95% purity) for analytical applications, supported by comprehensive characterization data (HPLC, NMR, MS) compliant with regulatory requirements [6] [9] [10].

Table 3: Global Regulatory Approaches to N-Nitroso-bisoprolol Control

Regulatory AuthorityBasis for Limit SettingLimitTesting Requirements
Initial CPCA (FDA/EMA)Structural alert1.5 µg/dayEAT with induced hamster S9
Revised AI (ICH M7)In vivo BMD + QM modeling64 µg/dayecNGS data + in silico modeling
PDE (ICH Q3C)Lifetime exposure safety400 µg/day28-day in vivo mutagenicity + BMD analysis

Properties

CAS Number

2820170-76-9

Product Name

N-Nitroso-bisoprolol

IUPAC Name

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H30N2O5/c1-14(2)20(19-22)11-17(21)13-25-18-7-5-16(6-8-18)12-23-9-10-24-15(3)4/h5-8,14-15,17,21H,9-13H2,1-4H3

InChI Key

MEDUICQOPWENFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.